molecular formula C12H6S2 B3047464 5,5'-Diethynyl-2,2'-bithiophene CAS No. 139896-68-7

5,5'-Diethynyl-2,2'-bithiophene

Cat. No.: B3047464
CAS No.: 139896-68-7
M. Wt: 214.3 g/mol
InChI Key: OOFFPJPKXRNVDN-UHFFFAOYSA-N
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Description

5,5’-Diethynyl-2,2’-bithiophene: is an organic compound with the molecular formula C12H6S2. It is a derivative of bithiophene, where ethynyl groups are attached at the 5 and 5’ positions of the thiophene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Diethynyl-2,2’-bithiophene typically involves a multi-step reaction. One common method includes the following steps :

    Starting Material: 5,5’-Diiodo-2,2’-bithiophene.

    Reaction Conditions: The reaction is carried out in a flame-dried Schlenk tube under an argon atmosphere. A degassed and anhydrous mixture of toluene and diisopropylamine is used as the solvent.

    Catalysts: Copper(I) iodide and tetrakis(triphenylphosphine)palladium are used as catalysts.

    Reaction Time and Temperature: The reaction mixture is stirred for 48 hours at 20°C under an inert atmosphere.

    Workup: The product is then treated with methanol and potassium hydroxide in tetrahydrofuran for 1 hour at 20°C under an inert atmosphere.

Industrial Production Methods: While specific industrial production methods for 5,5’-Diethynyl-2,2’-bithiophene are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,5’-Diethynyl-2,2’-bithiophene can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the ethynyl groups, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, organometallic reagents, often under inert atmospheres to prevent unwanted side reactions.

Major Products:

Mechanism of Action

The mechanism by which 5,5’-Diethynyl-2,2’-bithiophene exerts its effects is primarily related to its electronic properties. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. The ethynyl groups enhance the compound’s ability to participate in π-π stacking interactions, which is crucial for the formation of conductive pathways in materials .

Comparison with Similar Compounds

Uniqueness: 5,5’-Diethynyl-2,2’-bithiophene is unique due to the presence of ethynyl groups, which significantly enhance its electronic properties and make it more versatile for use in advanced materials and electronic applications .

Properties

IUPAC Name

2-ethynyl-5-(5-ethynylthiophen-2-yl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6S2/c1-3-9-5-7-11(13-9)12-8-6-10(4-2)14-12/h1-2,5-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFFPJPKXRNVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(S1)C2=CC=C(S2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40579240
Record name 5,5'-Diethynyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139896-68-7
Record name 5,5'-Diethynyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5'-Diethynyl-2,2'-bithiophene
Reactant of Route 2
5,5'-Diethynyl-2,2'-bithiophene
Reactant of Route 3
5,5'-Diethynyl-2,2'-bithiophene
Reactant of Route 4
5,5'-Diethynyl-2,2'-bithiophene
Reactant of Route 5
5,5'-Diethynyl-2,2'-bithiophene
Reactant of Route 6
5,5'-Diethynyl-2,2'-bithiophene

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